Product packaging for Resorcinol diglycidyl ether(Cat. No.:CAS No. 101-90-6)

Resorcinol diglycidyl ether

Cat. No.: B094931
CAS No.: 101-90-6
M. Wt: 222.24 g/mol
InChI Key: WPYCRFCQABTEKC-UHFFFAOYSA-N
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Description

Resorcinol Diglycidyl Ether (RDGE), also known as Diglycidyl Resorcinol Ether, is a low-viscosity, aromatic difunctional epoxy resin with the CAS Number 101-90-6 . Its primary application in materials science is as a highly effective reactive diluent and modifier for epoxy resin systems . When blended into other epoxy resins, RDGE significantly reduces viscosity to improve processability while simultaneously accelerating the curing reaction and promoting a high crosslink density . This enhanced network structure translates to cured products with improved mechanical strength, superior heat resistance, and excellent chemical resistance compared to formulations using other diluents . The unique meta -phenylene linkage in its resorcinol-based structure contributes to exceptionally high gas barrier performance, making it valuable for developing high-barrier packaging materials, such as for beer bottles, to extend shelf life . RDGE is compatible with all standard epoxy curing agents and finds extensive research and industrial application in advanced adhesives, composite materials, coatings, and prepregs . Its high reactivity also enables its use in the formulation of fast-curing, solvent-free adhesive systems . Handling and Safety: This compound requires careful handling. It is a skin and eye irritant, a skin sensitizer, and is classified by the International Agency for Research on Cancer (IARC) as possibly carcinogenic to humans (Group 2B) . Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, is essential . Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O4 B094931 Resorcinol diglycidyl ether CAS No. 101-90-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[3-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane
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InChI

InChI=1S/C12H14O4/c1-2-9(13-5-11-7-15-11)4-10(3-1)14-6-12-8-16-12/h1-4,11-12H,5-8H2
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InChI Key

WPYCRFCQABTEKC-UHFFFAOYSA-N
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Canonical SMILES

C1C(O1)COC2=CC(=CC=C2)OCC3CO3
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Molecular Formula

C12H14O4
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Related CAS

29563-13-1
Record name Oxirane, 2,2′-[1,3-phenylenebis(oxymethylene)]bis-, homopolymer
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DSSTOX Substance ID

DTXSID2020470
Record name Diglycidyl resorcinol ether
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Molecular Weight

222.24 g/mol
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Physical Description

Diglycidyl resorcinol ether appears as clear yellow or straw-yellow viscous liquid. Boiling point 172 °C; density 1.21 g / cm3. Possible carcinogen., Liquid, Yellow paste or liquid; [ICSC] Light yellow liquid; [MSDSonline], YELLOW PASTE OR LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

342 °F at 0.8 mmHg (NTP, 1992), 172 °C @ 0.8 MM HG, at 0.0001kPa: 172 °C
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Flash Point

350 °F (NTP, 1992), 113 °C, 350 °F (OPEN CUP), 113 °C c.c.
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), Miscible with most org resins
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Density

1.21 at 77 °F (NTP, 1992) - Denser than water; will sink, SP GR: 1.21 @ 25 °C, Relative density (water = 1): 1.21
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Vapor Density

Relative vapor density (air = 1): 7.7
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Vapor Pressure

40.7 mmHg at 77 °F ; 54.6 mmHg at 108 °F (NTP, 1992), 40.7 [mmHg], VAPOR PRESSURE LOW
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Color/Form

STRAW-YELLOW LIQUID

CAS No.

101-90-6
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Melting Point

98 to 115 °F (NTP, 1992), 32 TO 33 °C, 32-33 °C
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Synthesis Methodologies and Reaction Pathways of Resorcinol Diglycidyl Ether

Advanced Synthetic Routes for Resorcinol (B1680541) Diglycidyl Ether

The manufacturing of RDGE involves several advanced methodologies, from leveraging biological precursors to employing sophisticated chemical reaction techniques.

While traditionally produced from petroleum-based materials, there is growing interest in producing resorcinol, the key precursor for RDGE, from renewable biomass. researchgate.net This shift is driven by a global move towards sustainable chemicals and green chemistry principles. dataintelo.com Bio-derived resorcinol offers a direct, greener path to producing what can be considered a bio-based epoxy monomer. nih.govresearchgate.net

A critical step in the bio-based production of RDGE is the synthesis of its precursor, resorcinol, which can be achieved through fermentation processes. researchgate.net One established pathway involves the fermentation of glucose, an abundant and renewable sugar, to produce inositol (B14025). researchgate.netmdpi.comresearchgate.netresearchgate.net Another approach utilizes the fermentation of catechins, which are polyphenolic compounds found in various plants. researchgate.netresearchgate.netresearchgate.net Advances in synthetic biology and metabolic engineering are enhancing the efficiency of these microbial processes, allowing for high specificity and yield with minimal by-products. dataintelo.com

Following fermentation, the bio-sourced precursors undergo chemical transformations to yield resorcinol. In the pathway starting from glucose, the fermented inositol is chemically converted into 1,3,5-benzenetriol (phloroglucinol). researchgate.netmdpi.com This intermediate is then subjected to a reduction reaction to produce the final resorcinol diol. researchgate.netresearchgate.net These conversion steps are essential for bridging the gap between biological production and the final chemical building block needed for RDGE synthesis.

Table 1: Bio-based Pathways to Resorcinol

Starting MaterialProcessIntermediate(s)Final Precursor
GlucoseFermentationInositolResorcinol
CatechinsFermentation-

The conversion of resorcinol into Resorcinol diglycidyl ether is accomplished through glycidylation. The most common industrial method is the direct reaction of resorcinol with epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide (B78521). wikipedia.orgsn-tin.com This process first forms a halohydrin intermediate, which is then dehydrochlorinated by washing with sodium hydroxide to form the final diglycidyl ether. wikipedia.org

Alternative techniques aim to improve efficiency and yield. One method employs triphenylphosphine (B44618) as an etherification catalyst with powdered sodium hydroxide serving as the ring-closing agent. sn-tin.com While direct glycidylation is the primary industrial route, it can lead to the formation of side products, which necessitates careful control of reaction conditions to ensure high purity of the resulting RDGE. mdpi.com

Efforts to create more environmentally friendly synthesis routes for RDGE focus on both the raw materials and the reaction processes. The use of bio-derived resorcinol is a cornerstone of this approach, significantly increasing the renewable content of the final product. researchgate.net

Furthermore, the polymerization process itself can be designed to align with green chemistry principles. For instance, the use of cationic photopolymerization under UV light to cure RDGE-based resins is considered an eco-friendly process because it avoids the need for solvents and hazardous amine-based hardeners, reduces cycle times, and operates with simple equipment. mdpi.com The development of adhesives using RDGE as a cross-linker for other bio-based materials, such as soybean meal, also contributes to the creation of more sustainable, eco-effective products. mdpi.com

Bio-based Synthesis Approaches to this compound

Polymerization Mechanisms Involving this compound

This compound is a versatile monomer that can undergo polymerization through several distinct mechanisms, depending on the co-reactants and catalysts involved. These reactions create cross-linked, three-dimensional thermoset networks with a range of properties. guidechem.com

Epoxy-Amine Reactions: A common polymerization pathway involves the reaction of RDGE with amine curing agents. A kinetic study of the reaction between RDGE and aniline (B41778) revealed that the epoxy ring-opening proceeds through two simultaneous pathways: a primary autocatalyzed reaction and a secondary uncatalyzed one. researchgate.net Fully eco-friendly thermosets have been created by curing the renewable RDGE with various bio-based diamines. epa.govresearchgate.net

Anionic Polymerization: RDGE can be effectively cross-linked with chitosan (B1678972), an abundant renewable biopolymer. acs.org In this system, the reaction proceeds through a combination of an anionic polymerization mechanism and polyaddition reactions, with the chitosan acting as a polyfunctional cross-linker. acs.org

Cationic Polymerization: The epoxide groups of RDGE are susceptible to cationic ring-opening polymerization. This can be initiated photochemically using UV radiation in the presence of a photoinitiator. mdpi.com This method is advantageous for creating solvent-free formulations. mdpi.com Cationic polymerization can also be used to create elastomers with reduced volume shrinkage by copolymerizing RDGE-based spiro-orthoesters. researchgate.net

Cross-linking with Polyesters: RDGE can be chemically combined with biodegradable thermoplastic polyesters like polyhydroxybutyrate (B1163853) (PHB). nih.gov In this process, epoxide polymerization, catalyzed by tertiary amines, facilitates the formation of covalent bonds between the PHB fragments and the rigid aromatic network of the epoxy, resulting in a cross-linked bioresin with high thermal stability. nih.gov

Table 2: Polymerization Mechanisms of this compound

Polymerization MechanismCo-reactant / CatalystKey Features
Epoxy-Amine ReactionAniline, Bio-based diaminesInvolves both autocatalyzed and uncatalyzed pathways. researchgate.net
Anionic Polymerization / PolyadditionChitosanChitosan acts as a polyfunctional cross-linker. acs.org
Cationic PhotopolymerizationUV PhotoinitiatorAllows for solvent-free, eco-friendly curing. mdpi.com
Tertiary Amine-Catalyzed Cross-linkingPolyhydroxybutyrate (PHB)Forms covalent bonds between the epoxy and polyester (B1180765) chains. nih.gov

Anionic Polymerization Mechanisms of this compound

Anionic polymerization of epoxides like RDGE is characterized by a ring-opening mechanism initiated by a nucleophile. This process can be initiated by compounds such as tertiary amines or alkoxides. For instance, the combination of chitosan with RDGE results in a reaction system that proceeds through an anionic polymerization mechanism alongside polyaddition reactions. acs.org In this system, the nucleophilic primary amine and hydroxyl groups on the chitosan backbone can initiate the ring-opening of the RDGE's epoxide groups.

The general mechanism involves the attack of an anionic initiator (A⁻) on one of the carbon atoms of the epoxide ring. This attack relieves the ring strain and forms an alkoxide, which then acts as the new propagating center, attacking another epoxide monomer. This chain reaction continues, leading to the formation of a polyether network.

In a study involving the copolymerization of 4-glycidyloxy TEMPO with a diglycidyl ether crosslinker, an initiator system composed of pentaerythritol (B129877) and a phosphazene base was used to facilitate anionic ring-opening. rsc.org This highlights the versatility of initiators available for the anionic polymerization of glycidyl (B131873) ethers. Protic substances like water or alcohols can act as chain transfer agents in the anionic polymerization of epoxides, leading to the transfer of the active alkoxide moiety. cnrs.fr

Cationic Polymerization of this compound

Cationic polymerization of RDGE offers another route to creating cross-linked polymer networks. This method is particularly effective for epoxy resins that show low reactivity with common nucleophilic cross-linkers like primary amines. cnrs.fr The process is initiated by an electrophilic or acidic species that attacks the oxygen atom of the epoxide ring, forming an oxonium ion. This active species is then susceptible to nucleophilic attack by another monomer molecule, propagating the polymerization chain.

A significant application of cationic polymerization is in photocurable systems, where ultraviolet (UV) light is used to generate the initiating cationic species. Bio-sourced epoxy resins from RDGE have been successfully cured using cationic photopolymerization under UV light. researchgate.net This method offers rapid curing, energy efficiency, and the absence of volatile organic compounds. bohrium.com

The process begins with the photolysis of a photoinitiator, which generates a strong protic acid. This acid then protonates the epoxide ring of the RDGE, creating the active oxonium ion and initiating polymerization. This technique is central to technologies like stereolithography (3D printing), where rapid, spatially controlled curing is essential. bohrium.com

The efficiency of photo-initiated cationic polymerization is heavily dependent on the choice of photoinitiator and, in some cases, a photosensitizer.

Photoinitiators : Onium salts, such as iodonium (B1229267) or sulfonium (B1226848) salts, are common photoinitiators. For instance, bis(4-methylphenyl) iodonium hexafluorophosphate (B91526) has been used to initiate the cationic photopolymerization of RDGE-containing formulations. researchgate.net Upon UV irradiation, these compounds undergo irreversible photolysis to produce a Brønsted acid, which then initiates polymerization.

Photosensitizers : Photosensitizers are used to extend the spectral response of the photoinitiator to longer wavelengths of light. Compounds like 1-chloro-4-propoxy-9H-thioxanthen-9-one can be used in conjunction with the photoinitiator. researchgate.net The photosensitizer absorbs light at a wavelength where the initiator is not active and then transfers energy to the initiator, causing it to decompose and generate the initiating acid. However, the presence of other components can influence this process. In one study, the addition of RDGE to a photosensitized system showed a reverse effect on the polymerization rate, which was attributed to the partial absorption of radiation by RDGE itself. researchgate.net

The table below summarizes the components and their effects in a studied cationic photopolymerization system.

ComponentChemical NameRoleObserved EffectReference
Monomer 1Poly(propylene glycol) diglycidyl etherBase Monomer- researchgate.net
Monomer 2This compoundCo-monomerEnhanced polymerization rate in direct photopolymerization. researchgate.net
PhotoinitiatorBis(4-methylphenyl) iodonium hexafluorophosphateInitiatorGenerates acid upon UV exposure to start polymerization. researchgate.net
Photosensitizer1-chloro-4-propoxy-9H-thioxanthen-9-oneSensitizerEnables initiation at different light wavelengths. researchgate.net
InhibitorN,N-diglycidyl-4-glycidyloxy anilineInhibitorScavenges active centers, reducing the polymerization rate. researchgate.net

Polyaddition Reactions in this compound Systems

Polyaddition is a key reaction mechanism for curing epoxy resins, including RDGE. This process involves the step-wise reaction between functional groups without the elimination of small molecules. A prime example is the reaction between the epoxide groups of RDGE and the amine groups of a curing agent.

In a system containing RDGE and chitosan, the curing process is a combination of anionic polymerization and polyaddition reactions. acs.org The primary amine groups on the chitosan act as nucleophiles, attacking the electrophilic carbon of the epoxide ring. This reaction opens the ring and forms a covalent bond, creating a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxide group, leading to extensive cross-linking. This dual reactivity makes chitosan an effective polyfunctional cross-linker for RDGE. acs.org

Cross-linking Reaction Mechanisms with Co-monomers

RDGE is frequently cured with co-monomers to form a three-dimensional thermoset network. The choice of co-monomer and the reaction mechanism dictates the final properties of the material.

Bio-based diamines with aliphatic, cyclic, or aromatic structures have been used to cure RDGE through an epoxy-amine curing process. researchgate.net The reaction involves the nucleophilic addition of the primary amine groups of the diamine to the epoxide rings of RDGE, a classic polyaddition mechanism that builds the cross-linked network. Similarly, studies have demonstrated the cross-linking of Diglycidyl Ether of Bisphenol A (DGEBA) with chitosan, where the primary amine groups of chitosan attack the oxirane ring, leading to a cross-linked structure. researchgate.net

In another approach, RDGE can act as a cross-linker itself in a copolymerization reaction. A cross-linked polyether was synthesized via the anionic ring-opening copolymerization of 4-glycidyloxy TEMPO and a diglycidyl ether, demonstrating the integration of RDGE into a functional polymer network. rsc.org

Tertiary amines are commonly used as catalysts for the homopolymerization of epoxides and as curing agents in epoxy-amine systems. The mechanism involves the tertiary amine acting as an initiator for anionic polymerization. cnrs.fr The amine attacks an epoxide ring, forming a zwitterionic quaternary ammonium (B1175870) alkoxide. This alkoxide is a highly reactive species that can then initiate the polymerization by attacking another epoxide monomer. cnrs.fr

A sterically hindered non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which is a tertiary amine, has been used to drive the reaction of RDGE with various primary amines and carbon dioxide. ias.ac.in This system rapidly yields a cross-linked thermoset, showcasing the efficiency of amine-catalyzed epoxide reactions. ias.ac.in

Formation of Ester and Ether Bonds in Cross-linked Networks

The cross-linking of this compound (RDGE) often involves the formation of a complex network structure characterized by the presence of both ether and ester linkages. This is particularly evident when RDGE is combined with other polymers, such as bio-derived polyesters like polyhydroxybutyrate (PHB). nih.govacs.org In such systems, the polymerization of the epoxide groups of RDGE, typically catalyzed by tertiary amines, can trigger cleavage of the polyester, leading to the formation of species like crotonyl groups from PHB. nih.govacs.org

These reactive species can then covalently bond to the developing aromatic network of the polymerized RDGE. nih.govacs.org Investigations using Fourier transform infrared (FTIR) and two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy have confirmed that the resulting structure involves PHB fragments attached as side chains to the rigid epoxy framework. nih.govacs.org This covalent integration is achieved through the formation of new ester and ether bonds, creating a homogeneous cross-linked network. nih.govacs.org The formation of these bonds is crucial for the final properties of the thermoset, influencing its thermal stability and mechanical toughness. nih.govacs.org For instance, the combination of RDGE with PHB results in bioresins with high thermal stability, with the 5% weight loss temperature (T5%) ranging from 310 to 330 °C. nih.govacs.org

The table below summarizes the thermal properties of RDGE/PHB bioresins, highlighting the impact of the cross-linked network structure.

Table 1: Thermal Properties of RDGE/PHB Cross-linked Bioresins

PropertyValue RangeInfluencing Factor
Glass Transition Temperature (Tg)47 °C to 85 °CFormulation/PHB Ratio
Tan δ Peak Temperature53 °C to 87 °CFormulation/PHB Ratio
Thermal Stability (T5%)310 °C to 330 °CPHB Ratio
Ring-Opening Reactions in this compound Cross-linking

The fundamental reaction pathway for the cross-linking of RDGE is the ring-opening of its epoxide groups. This reaction allows the molecule to form covalent bonds with various curing agents or functional groups on other molecules, leading to a three-dimensional thermoset network. nih.govresearchgate.net For example, when RDGE is used as a cross-linker for soybean meal-based adhesives, its epoxy groups react with the functional groups present in the soy protein during a hot-pressing process. nih.gov This ring-opening reaction forms a cross-linking network through covalent bonds, significantly enhancing the adhesive's strength. nih.gov The incorporation of just 4 wt% of RDGE can increase the wet shear strength of the resulting plywood by 227.8% and the dry shear strength by 82.7%. nih.gov

The versatility of the epoxide ring-opening reaction allows RDGE to be used in a wide array of applications, from industrial wood adhesives to advanced bio-based composite materials. acs.orgnih.gov

Computational and Theoretical Chemistry in this compound Synthesis Research

Computational and theoretical chemistry provides powerful tools for understanding and predicting the behavior of RDGE at a molecular level. These methods offer insights into reaction mechanisms, polymerization processes, and the structure-property relationships of the resulting networks.

Quantum Chemical Calculations of this compound Reactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the reactivity and energetics of RDGE and its reactions. researchgate.net DFT can be used to calculate various global quantum chemical descriptors for the reacting molecules, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), ionization energy, and chemical hardness. researchgate.net These descriptors help in understanding the electrophilic/nucleophilic nature of the reactants and predicting their reaction pathways.

For instance, in the context of epoxy resins, DFT calculations are used to study the interaction of functional groups with surfaces, which is crucial for adhesive applications. researchgate.net By analyzing the adhesion energies of different molecular fragments, researchers can identify which parts of the molecule contribute most to bonding. researchgate.net Although not always applied specifically to RDGE in the available literature, these methodologies are directly transferable to study its reaction with various curing agents and its adhesion to different substrates. Such calculations can elucidate the mechanism of the epoxy ring-opening reaction, the influence of substituents on the resorcinol ring, and the energetics of bond formation. mdpi.com

Molecular Dynamics Simulations for this compound Polymerization

Molecular dynamics (MD) simulations are a key computational tool for modeling the polymerization process and predicting the thermomechanical properties of the resulting cross-linked RDGE networks. researchgate.netacs.org MD simulations can track the microscopic evolution of the system as the cross-linking reaction proceeds, providing a virtual representation of the curing process. researchgate.net

These simulations are used to build atomistic models of the cross-linked polymer structure. acs.org By simulating the system at different temperatures, researchers can predict key properties such as density, the coefficient of volumetric thermal expansion, and the glass transition temperature (Tg). acs.org For example, MD simulations have been successfully used to study the curing and properties of various epoxy systems, including those based on diglycidyl ether of bisphenol A (DGEBA), which shares structural similarities with RDGE. researchgate.netacs.org The results from these simulations often show good agreement with experimental data from techniques like differential scanning calorimetry (DSC). acs.org Furthermore, MD simulations can be applied to investigate the influence of the chemical structure of curing agents (hardeners) on the thermomechanical behavior of RDGE-based matrices. researchgate.net All-atom MD simulations are also used to study the temperature response and phase transitions of poly(glycidyl ether)s in aqueous solutions. nih.gov

Development of New Methodologies for this compound Systems

To accurately model the complex process of thermoset formation from monomers like RDGE, new computational methodologies are continuously being developed. These methods aim to bridge different time and length scales and improve the efficiency and accuracy of simulations. acs.org

One approach is the development of multiscale simulation methods that combine different techniques. acs.org For example, a process might involve:

Mapping the monomers to a simplified coarse-grained model.

Using Monte Carlo simulations to perform the cross-linking on the coarse-grained model.

Reverse-mapping the cross-linked coarse-grained structure back to a fully atomistic representation.

Relaxing and analyzing the final atomistic model using standard MD simulations. acs.org

Another area of development is the creation of specialized cross-linking algorithms. Geometry-based algorithms, for instance, can be used to model the formation of resorcinol-based resins in united-atom MD simulations. researchgate.net These new methodologies allow for the rapid development of simulations for amorphous polymers and provide deeper insights into how the network structure dictates material properties. researchgate.netacs.org Such advanced computational tools are invaluable for designing new RDGE-based systems with tailored properties for specific applications. scispace.com

Table 2: Computational Methods in RDGE Research

MethodologyApplication in RDGE SystemsKey Insights Provided
Quantum Chemical Calculations (e.g., DFT)Studying reaction energetics and electronic structure.Reactivity of functional groups, reaction pathways, adhesion mechanisms. researchgate.netresearchgate.net
Molecular Dynamics (MD) SimulationsModeling polymerization and predicting material properties.Glass transition temperature, density, mechanical modulus, effect of curing agents. researchgate.netacs.orgresearchgate.net
Multiscale Simulations (MC/MD)Efficiently modeling the formation of complex polymer networks.Structure-property relationships in large, cross-linked systems. acs.org
Geometry-Based Cross-linking AlgorithmsSimulating the specific bonding process in resorcinol-based resins.Accurate network topology and its effect on material behavior. researchgate.net

Advanced Materials Science and Engineering with Resorcinol Diglycidyl Ether

Resorcinol (B1680541) Diglycidyl Ether as a Bio-based Thermosetting Monomer

RDGE serves as a renewable epoxy monomer, with its precursor, resorcinol, being derivable from biomass sources. researchgate.netmdpi.com This positions RDGE as a more sustainable alternative to petroleum-based epoxy monomers like diglycidyl ether of bisphenol A (DGEBA). Its utility as a thermosetting monomer is rooted in the reactivity of its two terminal epoxy groups, which can undergo ring-opening polymerization with various curing agents to form rigid, cross-linked networks. researchgate.net

The integration of RDGE with bioderived and biodegradable polyesters is an area of interest for creating advanced polymer blends. Polyepoxides, such as RDGE, can be employed in reactive extrusion processes with biodegradable polyesters. researchgate.net In this application, the epoxy groups of RDGE can react with the terminal carboxyl or hydroxyl groups of the polyester (B1180765) chains. This reaction can lead to chain extension and branching, effectively increasing the molecular weight of the polyester and modifying its properties. This technique can be used to enhance the mechanical properties and melt strength of biodegradable polyesters, making them suitable for a wider range of applications. researchgate.net

A significant advancement in sustainable materials involves curing RDGE with bio-based diamines to create fully eco-friendly thermosets. figshare.comacs.org Research has demonstrated the successful synthesis of diamines from renewable sources like D-limonene and allyl-eugenol. researchgate.net When these bio-diamines are used as hardeners for RDGE, the resulting thermosets exhibit impressive performance characteristics. figshare.combohrium.com

For instance, thermosets have been developed by curing RDGE with a cyclic diamine derived from limonene (B3431351) (DA-LIM) and an aromatic diamine from allyl eugenol (B1671780) (DA-AE). figshare.com These fully bio-based systems were compared against RDGE cured with a conventional petroleum-based hardener, hexamethylene diamine (HDMA). The resulting materials demonstrate that bio-based diamines can produce thermosets with properties comparable to or, in some cases, superior to their fossil-fuel-based counterparts. figshare.combohrium.com

Mechanical and Thermal Properties of RDGE Thermosets Cured with Different Diamines
PropertyRDGE/HDMARDGE/DA-LIM (Cyclic Bio-diamine)RDGE/DA-AE (Aromatic Bio-diamine)
Flexural Modulus (GPa)>2>2>2
α Transition Temperature (Tα) (°C)~110~95~95
Fracture Toughness (GIC) (J/m²)90208-
Char Yield (%)-1021

Data sourced from Mattar, N. et al. figshare.combohrium.com

The data reveals that while the glass transition temperatures (approximated by Tα) of the bio-based systems are slightly lower, their flexural moduli remain high and comparable to the standard system. figshare.combohrium.com Notably, the fracture toughness (GIC) of the RDGE/DA-LIM system is more than double that of the RDGE/HMDA system, indicating a significant enhancement in its resistance to fracture. figshare.com

Cross-linked Polymer Systems with Resorcinol Diglycidyl Ether

The performance of thermosetting polymers is fundamentally linked to the structure of their cross-linked network. Cross-linking transforms linear or branched polymers into a single, three-dimensional giant molecule, imparting dimensional stability and resistance to heat and solvents. masterbond.comyoutube.com RDGE, with its two reactive epoxy groups and rigid molecular structure, is an effective precursor for creating densely cross-linked polymer systems. researchgate.net

The cross-link density, defined as the number of effective cross-links per unit volume, is a critical factor that dictates the final properties of a thermoset. masterbond.com A higher cross-link density generally leads to increased stiffness, higher glass transition temperature, and greater strength. masterbond.comresearchgate.net The chemical structure of the epoxy monomer and the curing agent determines the potential cross-link density of the resulting network.

The rigid, aromatic backbone of RDGE contributes to the formation of a tighter, more densely cross-linked network compared to more flexible aliphatic epoxy monomers. researchgate.net This inherent rigidity restricts the mobility of the polymer chains between cross-links, which is a key factor in achieving high-performance characteristics. Research on similar phenolic-derived epoxy monomers, such as triglycidyl phloroglucinol, has shown they produce networks with higher cross-linking densities and glass transition temperatures than those derived from the standard DGEBA. researchgate.net

Cross-linking is the primary mechanism for developing mechanical strength in thermosetting polymers like those made from RDGE. nih.gov The formation of a three-dimensional covalent network prevents polymer chains from sliding past one another under stress, transforming a liquid resin into a rigid solid with high modulus and strength. researchgate.net

Studies on RDGE cured with various diamines confirm this principle. The resulting thermosets exhibit high flexural moduli, typically exceeding 2 GPa, which is indicative of a stiff and strong material. figshare.combohrium.com The choice of curing agent influences the final network structure and, consequently, the mechanical performance. For example, fully bio-based thermosets from RDGE and diamines derived from limonene or eugenol show an excellent balance of high stiffness and high fracture toughness. figshare.com The flexural strength of a system using a dicysteamine-allyl eugenol hardener was reported to be 85 ± 11 MPa, demonstrating the robust mechanical properties achievable with these bio-based formulations. researchgate.net

Mechanical Properties of Various Epoxy Systems
Epoxy SystemCuring AgentTensile Strength (MPa)Flexural Strength (MPa)Flexural Modulus (GPa)Reference
RDGEDicysteamine-allyl eugenol-85- researchgate.net
RDGEHexamethylene diamine (HMDA)-->2 figshare.com
RDGEDiamine-limonene (DA-LIM)-->2 figshare.com
RDGEDiamine-allyl eugenol (DA-AE)-->2 figshare.com
EIA (Epoxidized Isosorbide Itaconate)MHHPA87.5152.43.4 gdut.edu.cn

Thermal stability is a crucial property for many polymer applications, and it is significantly enhanced by cross-linking. mdpi.comnih.gov The three-dimensional network restricts the thermal motion of polymer segments, meaning more energy is required to induce chain scission and degradation. nih.gov A higher degree of cross-linking generally results in improved thermal stability and a higher char yield upon decomposition. rsc.org

Thermosets based on RDGE demonstrate good thermal properties. When cured with an aromatic bio-diamine (DA-AE), the resulting material exhibits a char yield of 21% at high temperatures, which is substantially higher than the 10% char yield from the thermoset cured with a cyclic bio-diamine (DA-LIM). figshare.combohrium.com This higher char yield suggests that the aromatic structures contributed by both the RDGE and the DA-AE hardener enhance thermal stability and could lead to materials with better flame retardancy. figshare.com The rigid, interconnected network created by the cross-linking of RDGE is fundamental to achieving this enhanced thermal resistance. researchgate.netmdpi.com

Smart Cross-linking Strategies for Responsive this compound Materials

Smart cross-linking strategies involve the creation of polymer networks that can respond to external stimuli, leading to changes in their properties. These "smart" or "intelligent" materials can be engineered using this compound (RDGE) as a key component, enabling applications in fields like drug delivery, sensing, and actuators. mdpi.comthenamethatsticks.com The responsiveness of these materials is typically derived from the incorporation of functional groups that are sensitive to changes in their environment, such as pH or temperature. rjptonline.orgmdpi.com

pH-Responsive Systems: Polymers that exhibit pH-responsiveness contain acidic or basic pendant groups that can ionize in response to changes in pH. ebrary.netrsc.org This ionization leads to electrostatic repulsion between polymer chains, causing the material to swell or change its conformation. rjptonline.org For instance, a polymer network containing carboxylic acid groups will remain collapsed at a low pH but will swell as the pH increases and the acid groups deprotonate. Conversely, polymers with amine groups will swell in acidic conditions. By incorporating monomers with such functional groups into an epoxy formulation with RDGE, it is possible to create a cross-linked network that demonstrates pH-sensitive behavior. mdpi.com

Temperature-Responsive Systems: Temperature-responsive polymers undergo a phase transition at a specific temperature, known as the lower critical solution temperature (LCST) or upper critical solution temperature (UCST). wikipedia.orgsciopen.com Below the LCST, the polymer is soluble, but above it, the polymer becomes insoluble and precipitates. This behavior is driven by a shift in the balance between polymer-solvent and polymer-polymer interactions. nih.gov While direct studies on temperature-responsive polymers based solely on RDGE are not prevalent, the principles can be applied by copolymerizing RDGE with monomers known to exhibit thermoresponsive properties, such as N-isopropylacrylamide (NIPAAm). mdpi.com

Shape Memory Polymers: Shape memory polymers (SMPs) are a class of smart materials that can be programmed to hold a temporary shape and then recover their original, permanent shape upon exposure to an external stimulus, such as heat. nih.gov Epoxy-based SMPs are of particular interest due to their excellent mechanical properties and thermal stability. The shape memory effect is governed by the polymer's network architecture, which consists of netpoints (cross-links) that determine the permanent shape and switching segments that allow for the temporary shape fixation. By carefully designing the cross-link density and the flexibility of the polymer chains in an RDGE-based epoxy system, it is possible to create materials with tailored shape memory characteristics. For example, blending RDGE with flexible epoxy resins can modulate the glass transition temperature (Tg), which often serves as the switching temperature for the shape memory effect. researchgate.netnih.gov

Radiation Cross-linking Techniques for this compound Polymers

Radiation cross-linking is a method used to modify the properties of polymers by exposing them to ionizing radiation, such as electron beams or gamma rays. bgs.eu This process creates covalent bonds between polymer chains, forming a three-dimensional network that can enhance the material's mechanical strength, thermal stability, and chemical resistance. bgs.euactamechanica.sk Unlike conventional thermal curing, radiation cross-linking can be performed at room temperature, which can reduce internal stresses and prevent damage to heat-sensitive components. scispace.com

Electron Beam (EB) Cross-linking: Electron beam processing involves irradiating a material with a highly energetic beam of electrons. mdpi.com This technique offers rapid curing times, typically on the order of seconds or minutes, making it suitable for high-throughput manufacturing. scispace.com The degree of cross-linking is directly proportional to the absorbed radiation dose. researchgate.net For epoxy resins like those based on RDGE, EB irradiation can initiate cationic polymerization, especially in the presence of a suitable initiator, leading to a highly cross-linked network. scispace.comscispace.com The resulting material often exhibits a higher glass transition temperature and improved mechanical properties compared to thermally cured counterparts. scispace.com However, at very high doses, chain scission can also occur, which may lead to a reduction in mechanical properties. researchgate.net Studies on diglycidyl ether of bisphenol A (DGEBA), a related epoxy resin, have shown that electron beam irradiation can lead to an increase in tensile modulus in low cross-linked structures, while high cross-linked structures may see a decrease. mdpi.com

Gamma Ray Cross-linking: Gamma radiation, typically from a Cobalt-60 source, can also be used to cross-link polymers. mdpi.comnih.gov Gamma rays have higher penetration depth than electron beams, making them suitable for treating thicker or more complex-shaped components. The process is generally slower than EB curing, with irradiation times that can extend to several hours. scispace.com Similar to EB, gamma radiation generates free radicals within the polymer, which then combine to form cross-links. mdpi.comnih.gov Research on epoxy resins has indicated that gamma irradiation can result in a higher gel fraction and a stiffer material compared to EB curing at the same dose. scispace.com The controlled application of gamma radiation can significantly improve the thermal and mechanical properties of polymeric materials for high-performance applications. frontiersin.org

The effects of radiation on epoxy resins are dependent on the molecular structure of the resin. Studies have shown that glycidyl (B131873) ether resins, such as RDGE, are among the most resistant to decomposition by electron beam irradiation compared to glycidyl ester and glycidyl amine resins. iaea.org

Applications in High-Performance Materials

This compound is a valuable component in the formulation of high-performance adhesives and composites due to its ability to act as a reactive diluent and a cross-linking agent. wikipedia.org Its low viscosity helps to reduce the viscosity of epoxy resin formulations, improving their processability. The aromatic structure of RDGE contributes to the high strength, rigidity, and thermal stability of the cured materials. researchgate.net

Electrically conductive adhesives (ECAs) are composite materials that consist of a polymer matrix and conductive fillers, such as silver or nickel particles. mdpi.com They are used in electronic packaging as an alternative to traditional solder. The electrical conductivity of an ECA is dependent on the volume fraction of the conductive filler and the formation of a percolating network of filler particles within the polymer matrix.

While specific studies detailing the use of RDGE in conductive adhesives are limited, its properties as a reactive diluent make it a candidate for such formulations. By reducing the viscosity of the epoxy matrix, RDGE can facilitate the dispersion of a higher loading of conductive fillers, which is crucial for achieving high electrical conductivity. mdpi.com The cross-linking of the epoxy matrix, which would include RDGE, provides the necessary mechanical strength and adhesion for the electronic components. The final electrical resistivity of such an adhesive would be a function of the filler type, size, shape, and concentration within the cured epoxy network. researchgate.net

PropertyDescriptionPotential Role of RDGE
Electrical Conductivity Dependent on the formation of a conductive pathway by filler particles. Typically in the range of 10-2 to 101 S/cm for silver-filled epoxies. researchgate.netAs a reactive diluent, RDGE can lower the viscosity of the epoxy resin, allowing for a higher filler loading and potentially enhancing conductivity.
Adhesion Strength The ability of the adhesive to bond to different substrates, which is critical for the reliability of electronic assemblies.The epoxy groups of RDGE participate in the cross-linking reaction, contributing to the overall adhesive strength of the formulation.
Thermal Stability The ability of the adhesive to maintain its properties at elevated temperatures.The aromatic structure of RDGE can enhance the thermal stability of the cured adhesive.

Prepregs are reinforcement materials, such as carbon or glass fibers, that have been pre-impregnated with a resin matrix, typically an epoxy. These prepregs are then laid up and cured to form high-performance composite parts. RDGE can be used as a reactive diluent in the epoxy resin systems for prepregs to reduce viscosity and improve the impregnation of the fiber reinforcement.

The incorporation of RDGE into the epoxy matrix can have a significant impact on the mechanical properties of the final composite. ejcmpr.com Its rigid aromatic structure can contribute to a higher modulus and strength of the cured resin. researchgate.net Research on fully bio-based thermosets using renewable RDGE has shown that these materials can exhibit flexural moduli greater than 2 GPa and significantly improved fracture toughness compared to conventional epoxy systems. acs.org The mechanical properties of the resulting composites are influenced by factors such as the type of fiber, fiber volume fraction, and the curing cycle. mdpi.com

Material SystemFlexural Modulus (GPa)Fracture Toughness (GIC, J/m2)Reference
RE/HDMA (Hexamethylene diamine)>290 acs.org
RE/DA-LIM (Diamine-limonene)>2208 acs.org

Resorcinol-based adhesives, such as phenol-resorcinol-formaldehyde (PRF), are well-known for their excellent durability and water resistance, making them suitable for structural wood applications. thenamethatsticks.comwikipedia.orgakzonobel.comchembroad.com More recently, there has been a focus on developing more environmentally friendly wood adhesives from bio-based sources, such as soybean meal. mdpi.com However, these bio-based adhesives often lack the water resistance and bond strength of their synthetic counterparts.

The addition of RDGE as a cross-linking agent to soybean meal-based adhesives has been shown to significantly improve their performance. mdpi.com During the hot-pressing process, the epoxy groups of RDGE react with the functional groups on the soy protein molecules, forming a cross-linked network. This cross-linking enhances the cohesion of the adhesive and its adhesion to the wood. Research has demonstrated that the incorporation of just 4 wt% of RDGE into a soybean meal adhesive can increase the dry shear strength by 82.7% and the wet shear strength by a remarkable 227.8%. mdpi.com This level of performance makes these enhanced bio-adhesives competitive with traditional, non-bio-based wood adhesives. mdpi.commdpi.com

Adhesive FormulationDry Shear Strength (MPa)Wet Shear Strength (MPa)Reference
Soybean Meal (Control)0.98~0.36 (estimated from % increase) mdpi.com
Soybean Meal + 4 wt% RDGE1.791.18 mdpi.com

This compound in Coatings

This compound (RDGE) is utilized as a component in the formulation of advanced coatings, where its incorporation can lead to enhanced performance characteristics. Its low viscosity and high reactivity make it a valuable additive in various coating systems.

The inclusion of this compound in epoxy formulations is known to improve the chemical resistance of cured coatings. The high cross-link density afforded by the difunctional nature of RDGE contributes to a more robust and less permeable coating matrix. This makes it suitable for applications requiring protection against corrosive chemicals. Formulations containing RDGE are used for anti-corrosive, solvent-free coatings. Cured resins derived from RDGE are applied to coat metal and certain pavements to enhance their tensile strength.

This compound in Potting and Tooling Compounds

This compound is employed as a reactive modifier in epoxy resins for potting and tooling compounds. In these applications, the primary goal is to create materials with specific mechanical and thermal properties. The addition of RDGE can help in achieving a desirable viscosity for processing while contributing to the final cured properties of the compound. Its use is noted in electrical, tooling, adhesive, casting, and laminating applications.

This compound as a Reactive Diluent and Modifier in Epoxy Resins

This compound serves a dual function as both a reactive diluent and a modifier in epoxy resin systems. As a reactive diluent, its primary purpose is to reduce the viscosity of the epoxy formulation, which facilitates easier handling, improved filler loading, and better application properties. Unlike non-reactive diluents, RDGE contains two epoxide groups, allowing it to chemically incorporate into the polymer network during the curing process.

As a difunctional reactive diluent, RDGE can be used at high concentrations without significantly degrading the properties of the cured resin; in some cases, it may even enhance them. Its aromatic structure contributes to good thermal and mechanical properties in the final thermoset. The addition of RDGE generally leads to a faster cure rate and a higher crosslink density compared to an undiluted resin.

Properties of this compound as a Reactive Diluent
PropertyDescriptionReference
FunctionReduces viscosity of epoxy resins
TypeDifunctional, Aromatic
Effect on CurePromotes faster cures and high cross-link densities
Effect on PropertiesCan improve toughness, heat resistance, and chemical resistance

Epoxy phenol (B47542) novolacs (EPNs) are multifunctional resins known for their high cross-linking density, which imparts excellent thermal and chemical resistance to the cured material. However, a significant challenge in processing EPNs is their inherently high viscosity, which can range from a high-viscosity liquid to a solid state.

To overcome this processing difficulty, reactive diluents are frequently employed. This compound, being a low-viscosity aromatic difunctional epoxy resin, can be used to effectively reduce the viscosity of EPN formulations. This reduction in viscosity is crucial for processes such as casting, coating, and composite fabrication. While the addition of reactive diluents can sometimes compromise the thermal and mechanical properties of the final product, the difunctional nature and aromatic structure of RDGE help to mitigate these effects compared to monofunctional aliphatic diluents.

Effect of Diluents on Epoxy Novolac Resins
Diluent TypeAdvantagePotential DisadvantageReference
Monofunctional Aliphatic (e.g., BGE)Significant viscosity reductionCan decrease thermal and mechanical properties
Difunctional Aromatic (e.g., RDGE)Effective viscosity reduction, maintains high cross-link densityLess impact on properties compared to monofunctional diluents

Porous Materials Fabrication with this compound

The unique chemical structure of this compound makes it a suitable monomer for the fabrication of specialized porous polymer structures. These materials are of interest for applications in areas such as building materials, filtration, and as lightweight structural components.

A method for creating macroporous epoxy resins from this compound involves a combination of cationic photopolymerization and a solid template technique. In this process, RDGE is polymerized under UV irradiation in the presence of a template made of sintered sodium chloride (NaCl) particles. After the polymerization is complete, the NaCl template is leached out with water, leaving behind a porous material with interconnected pores.

The properties of the resulting macroporous material can be controlled by adjusting processing parameters such as reactant contents, UV irradiation time, and post-curing conditions. Research has demonstrated that this technique can produce materials with a defined cell size and distribution. For instance, a macroporous epoxy resin derived from RDGE with a density of 0.224 g/cm³ exhibited a specific compressive modulus of 50.9 MPa·cm³/g and a glass transition temperature (Tg) of approximately 137°C. These properties suggest potential applications as sustainable building materials.

Properties of Macroporous Epoxy Resin from RDGE
PropertyValueReference
Density0.224 g/cm³
Specific Compressive Modulus50.9 MPa·cm³/g
Glass Transition Temperature (Tg)~137 °C

Solid Template Techniques in this compound Polymerization

One notable approach combines cationic photopolymerization of RDGE with a solid template technique using sodium chloride (NaCl) particles. This method provides an eco-friendly pathway to create macroporous epoxy resins with a defined cell size and distribution. The process begins with the sintering of NaCl particles using a spark plasma sintering (SPS) process to form a solid template. The RDGE resin is then polymerized under UV irradiation in the presence of this NaCl template. After the polymerization is complete, the NaCl template is removed by dissolution in water, resulting in a porous material with interconnected pores.

The properties of the resulting macroporous resin are influenced by several processing parameters. Research has demonstrated the impact of reactant contents, UV irradiation time, and post-curing conditions on the degree of reticulation and the thermomechanical behavior of the final material. For instance, the specific compressive modulus and glass transition temperature are key characteristics that can be tailored through the careful control of these parameters.

Detailed investigations into the morphological, mechanical, and physical properties of these materials have yielded significant findings. The use of sieved NaCl particles allows for the creation of porous materials with specific pore size ranges. For example, NaCl particles with sizes between 250 and 400 μm have been successfully used as templates. The resulting porous epoxy materials exhibit a cellular structure with interconnected pores, a direct consequence of the sintered salt template.

The following table summarizes the key parameters and resulting properties from a study utilizing NaCl as a solid template in the photopolymerization of RDGE:

ParameterValue/DescriptionSource
Template Material Sodium Chloride (NaCl) particles
Template Preparation Sintered through Spark Plasma Sintering (SPS)
Template Particle Size 250 - 400 μm (isolated by sieving)
Polymerization Method Cationic photopolymerization under UV irradiation
Template Removal Dissolution in water
Resulting Structure Porous material with interconnected pores
Density 0.224 g.cm⁻³
Specific Compressive Modulus 50.9 MPa cm³.g⁻¹
Glass Transition Temperature (Tg) Approximately 137 °C

This solid template technique offers a versatile and effective method for producing porous epoxy resins from RDGE with tailored properties, making them interesting candidates for applications such as sustainable building materials. The ability to control the porous architecture through the template design opens up possibilities for creating materials with specific mechanical and physical characteristics for advanced engineering applications.

Biomedical Applications Research of Resorcinol Diglycidyl Ether

Hydrogels and Resorcinol (B1680541) Diglycidyl Ether in Biomedical Research

Hydrogels are highly valued in the biomedical field due to their high water content, biocompatibility, and tunable physical properties, which can mimic the natural extracellular matrix (ECM). researchgate.netresearchgate.net The cross-linking of polymers is essential to form a stable hydrogel network that does not dissolve in aqueous environments. RDGE, as a diepoxide, can form covalent bonds with various polymers, thereby creating these stable three-dimensional structures.

The formation of hydrogels using RDGE involves chemical cross-linking, where covalent bonds are formed between the polymer chains. scispace.com This method provides greater mechanical stability compared to physically cross-linked hydrogels. researchgate.net

The primary mechanism of cross-linking with resorcinol diglycidyl ether involves the reaction of its epoxy groups with functional groups on the polymer chains, such as amine (-NH2) and hydroxyl (-OH) groups.

For instance, in the cross-linking of chitosan (B1678972) , a natural polysaccharide, the epoxy rings of RDGE react with the primary amino and hydroxyl groups of the chitosan chains. This reaction proceeds via an anionic polymerization mechanism combined with polyaddition reactions. acs.orgresearchgate.net This creates a stable, cross-linked network, transforming the chitosan solution into a hydrogel. acs.orgresearchgate.net

Similarly, when cross-linking collagen or its denatured form, gelatin , the epoxide groups of RDGE react with the free amine groups of lysine (B10760008) or hydroxylysine residues within the protein structure under basic conditions. utwente.nlnih.gov Under acidic conditions, the reaction can occur with carboxylic acid groups of aspartic or glutamic acid residues. utwente.nlnih.gov This reaction results in the formation of stable ether linkages, which connect the collagen or gelatin chains. utwente.nl

The reaction of RDGE with these biopolymers can be influenced by factors such as pH, temperature, and the concentration of the cross-linker, which in turn affect the final properties of the hydrogel. nih.gov

Table 1: Influence of Cross-linker Structure on Hydrogel Properties (Cellulose-based hydrogels)
Cross-linking AgentStructure/FunctionalityMean Pore Diameter (µm)Thermal StabilityElasticity
Epichlorohydrin (B41342) (ECH)Mono-epoxy46 ± 11.1LowerMore Elastic
1,4-butanediol (B3395766) diglycidyl ether (BDDE)Bi-epoxy12.3 ± 2.5IntermediateIntermediate
Trimethylolpropane triglycidyl ether (TMPTGE)Tri-epoxy6.7 ± 1.5HigherLess Elastic

Data adapted from a study on cellulose-based hydrogels, illustrating the general principle of how cross-linker structure affects hydrogel properties. mdpi.com

Injectable hydrogels are of particular interest in tissue engineering as they can be administered in a minimally invasive manner to fill irregularly shaped defects. nih.govnih.gov These hydrogels are injected as a liquid and subsequently form a gel in situ, providing a scaffold for cell infiltration, proliferation, and tissue regeneration. nih.govnih.gov

While specific research on RDGE in injectable hydrogels is limited, the principles of forming such systems with other epoxy cross-linkers can be applied. For example, gelatin-based hydrogels can be designed to be injectable. nih.gov The cross-linking reaction with a diepoxide like RDGE can be initiated to occur under physiological conditions, allowing for the encapsulation of cells within the hydrogel matrix as it forms. nih.gov The resulting hydrogel can provide a supportive environment for tissue regeneration. mdpi.com

Hydrogels are extensively studied as carriers for the controlled release of therapeutic agents. mdpi.comscienceopen.com The porous network of the hydrogel can encapsulate drug molecules, which are then released over time as the drug diffuses through the network or as the hydrogel degrades. mdpi.comijpsonline.com

The cross-linking density of the hydrogel, which can be controlled by the concentration of RDGE, plays a crucial role in determining the drug release rate. mdpi.com A higher cross-linking density results in a smaller mesh size, which can slow down the diffusion of the drug from the hydrogel matrix, leading to a more sustained release profile. mdpi.com While specific studies focusing on RDGE for drug delivery are not widely available, research on other diepoxy cross-linked hydrogels demonstrates the feasibility of this approach for the controlled release of various therapeutic agents. mdpi.com

Cross-linking Methods for Hydrogel Preparation using this compound

Research on Biocompatibility and Degradation in Biomedical Contexts

For any biomaterial, biocompatibility and a controlled degradation profile are critical for its successful application in the body.

The degradation of hydrogels cross-linked with agents like RDGE is influenced by the stability of the cross-links and the susceptibility of the polymer backbone to enzymatic or hydrolytic cleavage. nih.gov For example, gelatin-based hydrogels can be degraded by enzymes like collagenase. nih.gov The rate of degradation can be controlled by the cross-linking density; a higher degree of cross-linking generally leads to a slower degradation rate. nih.gov

Table 2: In Vitro Enzymatic Degradation of Gelatin Hydrogels Cross-linked with BDDE
BDDE Concentration (v/v %)Relative Degradation after 48h (Normalized to 1% BDDE)
1High
3Intermediate
5Low

Data inferred from a study on the enzymatic degradation of BDDE-crosslinked gelatin hydrogels, showing that higher cross-linker concentrations lead to slower degradation. nih.gov

The biodegradability and biocompatibility of hydrogels cross-linked with RDGE can be tailored by modifying the hydrogel's composition and structure. The degree of cross-linking is a key parameter that can be adjusted by varying the concentration of RDGE used in the preparation of the hydrogel. nih.govrsc.org

An increase in the cross-linking density generally enhances the mechanical properties and slows down the degradation rate of the hydrogel. rsc.org This is because a more tightly cross-linked network is more resistant to enzymatic attack and swelling, which precedes degradation. kinampark.com However, a very high cross-linking density might hinder cell infiltration and tissue integration. Therefore, optimizing the cross-linking density is crucial for achieving the desired balance between stability and bio-functionality. nih.gov

Furthermore, the choice of the primary polymer can significantly impact the biocompatibility and degradation profile of the resulting hydrogel. The use of natural polymers like gelatin and chitosan can impart inherent biocompatibility and biodegradability to the hydrogel system. nih.govajou.ac.kr

This compound in Advanced Biomedical Engineering

This compound (RDGE) is a compound that has been explored for its utility as a crosslinking agent in the formation of various polymers. wikipedia.orgnih.gov In the realm of advanced biomedical engineering, its rigid aromatic structure and the reactive nature of its two epoxide groups present potential for creating robust and stable biomaterials. While research into its specific applications in cutting-edge biomedical devices is still emerging, its fundamental properties as a crosslinker allow for the theoretical design and production of specialized biomaterials and for its potential integration into sophisticated medical systems.

The design of biomaterials often involves the use of crosslinking agents to enhance the mechanical properties and stability of natural or synthetic polymers. RDGE, with its diepoxide functionality, can form covalent bonds with various polymers containing nucleophilic groups, such as amines and hydroxyls, which are abundant in biopolymers like chitosan and gelatin. The introduction of the rigid resorcinol core between polymer chains can significantly impact the resulting material's properties.

Research in this area focuses on controlling the crosslinking density by varying the concentration of RDGE, which in turn tailors the mechanical strength, swelling behavior, and degradation rate of the biomaterial. For instance, in hydrogel synthesis, a higher degree of crosslinking with RDGE would theoretically lead to a more rigid structure with a lower swelling ratio, which can be advantageous for load-bearing applications in tissue engineering.

The production of nanomaterials, such as nanoparticles for drug delivery, can also potentially utilize RDGE. It could be employed in the formation of crosslinked polymeric nanoparticles, where the drug can be encapsulated within the crosslinked matrix. The stability and release kinetics of the drug would be influenced by the crosslinking density and the degradation of the polymer network.

Below is an interactive data table illustrating the potential effects of crosslinking a biopolymer, such as gelatin, with this compound on its physicochemical properties. The data is representative of typical outcomes observed when introducing a rigid aromatic crosslinker into a hydrogel network.

Table 1: Representative Physicochemical Properties of Gelatin Hydrogels Crosslinked with this compound (RDGE)

Property Uncrosslinked Gelatin Gelatin with Low RDGE Concentration Gelatin with High RDGE Concentration
Swelling Ratio (%) > 1000 600 - 800 300 - 500
Compressive Modulus (kPa) < 10 20 - 50 80 - 150
Degradation Time (in vitro) < 3 days 7 - 14 days > 28 days

| Pore Size (µm) | 100 - 200 | 50 - 100 | 20 - 50 |

The development of wearable and implantable systems for health monitoring and therapeutic delivery requires materials with specific characteristics, including biocompatibility, stability, and appropriate mechanical properties. While direct research on the integration of RDGE into such systems is limited, its properties suggest potential areas of exploration.

For wearable sensors that adhere to the skin, materials with tunable flexibility and adhesion are necessary. RDGE could be used to modify the properties of polymers used in these sensors to enhance their durability and maintain stable contact with the skin.

In the context of implantable devices, biostability is a critical factor. The robust covalent network formed by RDGE crosslinking could potentially lead to materials with long-term stability in the physiological environment. For example, RDGE could be investigated as a component in the encapsulation of implantable electronics to protect them from the corrosive effects of bodily fluids. However, the biocompatibility of any new material intended for implantation must be rigorously evaluated.

The following interactive data table provides a comparative overview of material properties relevant to wearable and implantable systems, including a hypothetical entry for a biopolymer crosslinked with RDGE to illustrate its potential characteristics in this context.

Table 2: Comparison of Material Properties for Wearable and Implantable Systems

Material Flexibility Biocompatibility In Vivo Stability Potential Application
Polydimethylsiloxane (PDMS) High Excellent High Flexible electronics, microfluidics
Poly(lactic-co-glycolic acid) (PLGA) Moderate Excellent (Biodegradable) Tunable (Degrades over time) Drug delivery, tissue engineering scaffolds
Polyurethane (PU) High Good Moderate to High Catheters, flexible implants

| Hypothetical RDGE-Crosslinked Biopolymer | Low to Moderate | To be determined | Potentially High | Rigid implantable components, device coatings |

Toxicological and Environmental Fate Studies of Resorcinol Diglycidyl Ether

Toxicological Mechanisms and Effects of Resorcinol (B1680541) Diglycidyl Ether

Resorcinol diglycidyl ether (RDGE) is recognized as a substance with carcinogenic potential based on sufficient evidence from studies in experimental animals. nih.govnih.gov Workplace exposure to this compound may elevate the risk of cancer. healthcouncil.nl

Experimental studies in rodents have demonstrated the carcinogenicity of technical-grade this compound. nih.gov Oral administration of the compound has been shown to induce tumors in both rats and mice. nih.govnih.gov

In carcinogenicity studies where technical-grade this compound was administered by gavage, it led to the development of squamous-cell carcinomas and papillomas of the forestomach. nih.gov These tumors were observed in both male and female rats and mice. nih.govnih.gov Another study noted that while five animals across two dose groups developed six skin and subcutaneous neoplasms after dermal application, this was not a statistically significant increase compared to the control group. ntis.gov

SpeciesSexRoute of AdministrationTumor TypeLocationSource
MiceMale & FemaleGavage (Oral)Squamous-cell Carcinomas, PapillomasForestomach nih.govnih.govnih.gov
RatsMale & FemaleGavage (Oral)Squamous-cell Carcinomas, PapillomasForestomach nih.govnih.govnih.gov
Mice (CF1)Male & FemaleDermalSkin and Subcutis Neoplasms (Not statistically significant)Skin ntis.gov

In addition to forestomach tumors, studies have also observed an increased incidence of hepatocellular tumors in female mice following the administration of this compound. nih.gov

SpeciesSexRoute of AdministrationTumor TypeLocationSource
MiceFemaleGavage (Oral)Hepatocellular TumorsLiver nih.gov

This compound has demonstrated mutagenic and genotoxic properties in various experimental systems. nih.gov These assessments are crucial for understanding the mechanisms underlying its carcinogenicity.

Technical-grade this compound has been found to be mutagenic to the bacterium Salmonella typhimurium. nih.govnih.gov Furthermore, it showed mutagenic activity in cultured mouse lymphoma cells at the thymidine (B127349) kinase (tk) locus. nih.gov However, it was not found to be mutagenic at the hypoxanthine-guanine phosphoribosyltransferase (hprt) locus in the same cell line. nih.gov

Test SystemGenetic Locus/EndpointResultSource
Salmonella typhimuriumGene MutationPositive nih.govnih.gov
Mouse Lymphoma Cellstk (thymidine kinase)Positive nih.gov
Mouse Lymphoma Cellshprt (hypoxanthine-guanine phosphoribosyltransferase)Negative nih.gov

Studies have shown that this compound can induce structural chromosomal damage. It was found to cause chromosomal aberrations in an in vitro assay using Chinese hamster ovary (CHO) cells. nih.govnih.gov This clastogenic activity indicates its potential to alter chromosome structure. nih.govnih.gov

Test SystemEndpointResultSource
Chinese Hamster Ovary (CHO) CellsChromosomal AberrationsPositive nih.govnih.gov

Skin and Eye Irritation Mechanisms

This compound (RDGE) is recognized for its potential to cause significant skin and eye irritation. nih.govnj.govnoaa.gov Contact with the skin can lead to irritation and burns. nj.gov The irritant effects are a primary concern in occupational settings where direct dermal contact is possible. nih.gov Furthermore, RDGE is a known skin sensitizer, meaning that repeated or prolonged contact can lead to an allergic skin reaction. nj.gov Once an individual is sensitized, even very low future exposures can trigger an allergic response, characterized by itching and a skin rash. nj.gov

In experimental animal studies, the application of RDGE has been shown to cause irritation to both the eyes and skin of rabbits. nih.gov These findings are consistent with observations in humans and underscore the irritant nature of the compound. nih.gov The mechanisms underlying this irritation are related to the reactive epoxide groups in the RDGE molecule, which can react with proteins and other macromolecules in the skin and eyes, leading to cellular damage and an inflammatory response.

Systemic Toxic Effects in Experimental Animals

Studies in experimental animals have revealed several systemic toxic effects of this compound following exposure. Oral administration of RDGE has been shown to induce tumors in both rats and mice. nih.gov Specifically, it caused squamous-cell carcinomas and papillomas of the forestomach in both species. nih.gov In female mice, an increased incidence of liver tumors was also observed. nih.gov

Beyond its carcinogenic effects, RDGE has been observed to cause other systemic toxicities. In rats and mice exposed to daily intragastric doses for 13 weeks, hyperkeratosis and basal-cell hyperplasia in the forestomach were noted. nih.gov A two-year study in rats also identified a dose-related occurrence of bronchopneumonia. nih.gov Additionally, monthly intravenous injections in monkeys resulted in a progressive decrease in the white blood cell count. nih.gov

Table 1: Summary of Systemic Toxic Effects of this compound in Experimental Animals

SpeciesRoute of AdministrationObserved Effects
Rats and MiceGavageSquamous-cell carcinomas and papillomas of the forestomach. nih.govnih.gov
Female MiceGavageIncreased incidence of hepatocellular tumors. nih.gov
Rats and MiceIntragastricHyperkeratosis and basal-cell hyperplasia in the forestomach. nih.gov
RatsGavageDose-related bronchopneumonia. nih.gov
MonkeysIntravenousProgressive lowering of leukocyte count. nih.gov

Reproductive and Developmental Toxicity Research

There is a notable lack of comprehensive data specifically detailing the reproductive and developmental toxicity of this compound. nih.gov However, research on analogous compounds, such as bisphenol A diglycidyl ether (BADGE), suggests that exposure during gestation and lactation can lead to developmental effects in offspring. nih.gov Studies on BADGE have shown impacts on body weight and the relative weights of several organs in male pups, as well as effects on plasma testosterone (B1683101) levels, indicating its potential as an endocrine disruptor. nih.gov While these findings are for a related compound, they highlight the potential for glycidyl (B131873) ethers to interfere with reproductive and developmental processes. Further research is needed to specifically elucidate the reproductive and developmental toxicity profile of RDGE.

Risk Assessment Methodologies for Human Exposure

Risk assessment for human exposure to chemicals like this compound involves a systematic process of comparing human exposure levels with toxicity data to characterize the potential for adverse health effects. mase.gov.it A key component of this process is determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed in toxicological studies. nih.gov

For carcinogens, the risk assessment may involve calculating a cancer potency factor, also known as a slope factor, which is used to estimate the increased cancer risk associated with a specific exposure level. ca.gov In the case of RDGE, it has been identified as reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies. nih.gov

Environmental Fate and Behavior of this compound

The environmental fate and behavior of a chemical describe its transport, transformation, and ultimate disposition in the environment. For this compound, its physical and chemical properties, such as being slightly soluble in water, influence its distribution in various environmental compartments. nih.gov Surfactants, which share some properties with components of RDGE formulations, can be dispersed into different environmental compartments, including surface waters, sediments, and sludge-amended soils, after their use and disposal. researchgate.net

Degradation Pathways in Environmental Compartments

The degradation of organic compounds in the environment can occur through various physical, chemical, and biological processes. For compounds similar to resorcinol, photocatalysis using semiconductors like titanium dioxide (TiO2) has been shown to be an effective degradation method, ultimately mineralizing the organic compound into carbon dioxide and water. researchgate.net The dominant degradation pathway in such systems is often via hydroxyl radical mechanisms. researchgate.net

Microbial degradation is a crucial process in the breakdown of organic compounds in soil and aquatic environments. frontiersin.org Microorganisms can utilize organic pollutants as a source of carbon and nitrogen for their growth, thereby removing them from the environment. frontiersin.org While specific studies on the microbial degradation of this compound are limited, research on the biodegradation of resorcinol itself indicates that certain bacteria, such as Pseudomonas sp., are capable of degrading it. researchgate.net The degradation process can result in the formation of various intermediate compounds. researchgate.net The persistence of a chemical in the soil is influenced by factors such as its sorption to soil particles and the rate of its degradation, which in turn depend on the soil characteristics and climatic conditions. nih.gov The presence of other pollutants can also affect the degradation rates of a particular compound. mdpi.com

Adsorption and Mobility in Soil Systems

The potential for an organic chemical to move within soil is crucial for assessing its risk to groundwater and the wider environment. This mobility is primarily governed by the compound's tendency to adsorb to soil particles versus remaining dissolved in the soil water. For non-ionic organic compounds like this compound, adsorption is strongly correlated with the organic carbon content of the soil. The key parameter used to describe this partitioning behavior is the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org

A high Koc value indicates a strong affinity for adsorbing to soil organic matter, resulting in low mobility, whereas a low Koc value suggests the chemical will remain more readily in the soil water and be more mobile. chemsafetypro.com The Koc can be measured experimentally or estimated from other physicochemical properties, such as the octanol-water partition coefficient (Kow), which measures a chemical's hydrophobicity. ecetoc.org this compound has a reported log Kow of 1.23. nih.gov

Using regression-based equations that correlate log Kow with log Koc, the log Koc for this compound can be estimated. Generally, a log Kow of 1.23 would predict a log Koc value in the range of approximately 1.5 to 2.0, which corresponds to a Koc between 30 and 100 L/kg.

Based on established classification schemes, this estimated Koc value places this compound in the category of high to medium mobility in soil. This suggests a potential for leaching into lower soil layers and possibly reaching groundwater, particularly in soils with low organic matter content.

Table 1: Soil Mobility Classification Based on Koc Values

Potential for Atmospheric Contamination

The likelihood of a chemical contaminating the atmosphere is largely dependent on its volatility, which is indicated by its vapor pressure. A higher vapor pressure means the substance will evaporate more readily at a given temperature. This compound is characterized as a viscous liquid with a low vapor pressure. nih.gov

The vapor pressure of this compound has been reported as 4 × 10⁻⁵ mm Hg at 25°C. nih.gov This low value suggests that the compound is not highly volatile and is unlikely to be present in the atmosphere in significant concentrations as a result of evaporation from soil or water surfaces under normal environmental conditions.

Despite its low volatility, this compound can enter the atmosphere through industrial releases. According to the U.S. Environmental Protection Agency's (EPA) Toxics Release Inventory, 510 lbs of this compound were released to the air in 1996. However, subsequent annual releases have been significantly lower. nih.gov Once in the atmosphere, its fate would be governed by processes such as photooxidation.

Table 2: Physicochemical Properties of this compound Relevant to Atmospheric Fate

Environmental Monitoring and Detection Strategies

Effective monitoring of this compound in environmental matrices like soil and water requires robust analytical methods capable of detecting and quantifying the compound at low concentrations. The general approach involves sample collection, extraction of the target analyte from the sample matrix, clean-up to remove interfering substances, and instrumental analysis. nih.gov

Sample Preparation: For water samples, common extraction techniques include liquid-liquid extraction (LLE) using an organic solvent or solid-phase extraction (SPE). nih.gov SPE offers advantages such as higher selectivity, lower solvent consumption, and easier automation. For soil and sediment samples, extraction is typically performed using methods like Soxhlet extraction or ultrasonic extraction with an appropriate organic solvent. ut.ac.ir

Instrumental Analysis: Chromatographic techniques are the primary methods for the analysis of this compound and related compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile organic compounds and providing definitive identification based on mass spectra. Given its boiling point, GC-MS is a suitable method for analyzing this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for compounds that are less volatile or thermally sensitive. It is often coupled with various detectors, such as ultraviolet (UV) or fluorescence detectors. For enhanced sensitivity and selectivity, HPLC is frequently paired with tandem mass spectrometry (LC-MS/MS). nih.gov This approach has been successfully used for the determination of other glycidyl ethers, such as bisphenol A diglycidyl ether (BADGE) and bisphenol F diglycidyl ether (BFDGE), in environmental and food samples. researchgate.net

The choice of method depends on the sample matrix, the required detection limits, and the available instrumentation.

Remediation and Mitigation Strategies for this compound Contamination

In the event of an environmental release or spill of this compound, prompt and appropriate mitigation actions are necessary to prevent the spread of contamination and minimize environmental impact. The strategies employed depend on the state of the material (uncured or cured) and the scale of the contamination.

Spill Response and Cleanup: For spills of uncured, liquid this compound, the immediate priority is to contain the spill and prevent it from entering drains or waterways. noaa.gov Mitigation typically involves the following steps:

Absorption: The liquid should be absorbed using an inert material such as sand, earth, or commercial absorbent pads. noaa.gov

Collection and Disposal: The contaminated absorbent material should be collected into sealed, labeled containers for disposal in accordance with local regulations. noaa.gov

Decontamination: The contaminated surface can then be cleaned. Solvents such as isopropyl alcohol or acetone (B3395972) are effective at dissolving the uncured resin. origchem.comunioncomposites.com This is often followed by washing the area with soap and water. noaa.gov

Remediation of Cured Resin: Once cured, this compound becomes a solid, cross-linked polymer that is resistant to solvents. unioncomposites.com Remediation of cured material is more challenging and typically involves physical removal methods:

Mechanical Removal: This can involve scraping, sanding, or grinding to remove the hardened resin from surfaces. unioncomposites.com

Thermal Softening: Applying heat with a heat gun can soften the cured epoxy, making it easier to scrape off. Care must be taken to avoid overheating, which could release hazardous fumes. origchem.comsuperepoxysystems.com

Industrial Remediation: In industrial settings where contamination may occur within a process, specific remediation actions can be taken. For instance, in cases of water contamination in bulk epoxy resin, which can lead to unwanted reactions, vacuum distillation has been identified as a method to remove the water and stabilize the product. cetjournal.itresearchgate.net

Table of Compounds Mentioned

Analytical Techniques for Resorcinol Diglycidyl Ether Characterization

Spectroscopic Analysis of Resorcinol (B1680541) Diglycidyl Ether and its Derivatives

Spectroscopic techniques are indispensable for the qualitative analysis of RDGE, offering insights into its molecular structure and chemical transformations.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid method for identifying the functional groups present in RDGE and for monitoring the progress of its synthesis and curing reactions. The analysis relies on the principle that specific chemical bonds absorb infrared radiation at characteristic frequencies.

The synthesis of RDGE from resorcinol involves the conversion of hydroxyl (-OH) groups to glycidyl (B131873) ether groups. This transformation is readily observed in the FTIR spectrum. The broad absorption band corresponding to the O-H stretching of the phenolic hydroxyl groups in resorcinol, typically found in the 3400-3600 cm⁻¹ region, disappears upon successful glycidylation. Concurrently, new characteristic peaks confirming the presence of the epoxy (oxirane) rings appear.

Key absorption bands for RDGE include a strong peak around 906-915 cm⁻¹, which is assigned to the vibration of the epoxy group. Another characteristic band for the epoxy group's C-H stretching can be observed at approximately 3056 cm⁻¹. The curing or crosslinking of RDGE with hardeners, such as amines, involves the opening of the epoxy ring. This reaction can be tracked by monitoring the decrease in the intensity of the characteristic epoxy peaks at ~915 cm⁻¹ and ~3056 cm⁻¹.

Table 1: Characteristic FTIR Absorption Bands for Resorcinol Diglycidyl Ether

Wavenumber (cm⁻¹)AssignmentReference
~3056C-H stretching of the epoxy ring
1605, 1580, 1510Aromatic C=C stretching
~1025Ether (C-O-C) stretching
906 - 915C-O stretching/vibration of the epoxy ring

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for the structural elucidation of organic molecules like RDGE. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques provide detailed information about the carbon-hydrogen framework, confirming the identity and purity of the compound.

In the ¹H NMR spectrum of RDGE, distinct signals are expected for the protons of the aromatic ring, the methylene (B1212753) protons of the oxymethylene bridge (-O-CH₂-), and the methine and methylene protons of the terminal epoxy ring. The integration of these signals corresponds to the number of protons in each unique chemical environment.

The ¹³C NMR spectrum provides complementary information, showing separate signals for each carbon atom in a different electronic environment. This includes distinct resonances for the aromatic carbons (both substituted and unsubstituted) and the aliphatic carbons of the glycidyl ether side chains. The combination of ¹H and ¹³C NMR data allows for a complete and unambiguous assignment of the molecule's structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

Atom TypeTechniquePredicted Chemical Shift (ppm)
Aromatic Protons¹H NMR6.5 - 7.5
Oxymethylene Protons (-O-CH₂-)¹H NMR3.8 - 4.4
Epoxy Ring Protons (-CH-CH₂)¹H NMR2.6 - 3.4
Aromatic Carbons¹³C NMR100 - 160
Oxymethylene Carbon (-O-CH₂-)¹³C NMR68 - 72
Epoxy Ring Carbons (-CH-CH₂)¹³C NMR44 - 51

While standard NMR is used on the RDGE monomer, Time Domain ¹H Double Quantum (DQ) NMR is an advanced solid-state NMR technique applied to the cured thermoset polymer. This method is particularly valuable for probing the structure and dynamics of the cross-linked polymer network. The DQ experiment filters signals based on through-space dipolar couplings between protons, which are sensitive to internuclear distances and chain mobility.

By analyzing the DQ signal intensity, researchers can gain quantitative insights into the cross-link density of the epoxy matrix. This technique helps in understanding how the chemical structure of the epoxy resin (like RDGE) and the curing agent influences the final network morphology and thermomechanical properties. For instance, studies on matrices made from this compound and Jeffamines have utilized Time Domain NMR to prove that differences in the hardener's chemical structure lead to distinct network morphologies.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the atomic connectivity within a molecule by correlating NMR signals. For a molecule like RDGE, 2D NMR can unequivocally confirm the proposed structure by revealing which atoms are bonded or are in close spatial proximity.

One of the most common homonuclear 2D experiments is ¹H-¹H Correlation Spectroscopy (COSY). A COSY spectrum of RDGE would show cross-peaks between the signals of protons that are spin-spin coupled, typically those on adjacent carbon atoms. This would confirm the connectivity within the glycidyl ether side chains (e.g., between the -O-CH₂- protons and the adjacent -CH- proton of the epoxy ring) and between neighboring protons on the aromatic ring.

Heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are used to identify which protons are directly attached to which carbon atoms. This provides another layer of confirmation for the structural assignment by correlating the ¹H and ¹³C NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Chromatographic Methods for this compound Quantification

Chromatographic techniques are essential for separating RDGE from reactants, byproducts, or other components in a mixture, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis of RDGE. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For RDGE, reverse-phase HPLC (RP-HPLC) is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture.

The quantification is achieved by passing the sample through the HPLC system and measuring the response of a detector, most commonly an Ultraviolet (UV) detector, as the compound elutes from the column. The area under the chromatographic peak for RDGE is proportional to its concentration. A calibration curve generated from standards of known concentration is used to determine the amount of RDGE in an unknown sample.

Specific methods have been developed for the analysis of RDGE, detailing the optimal conditions for separation and detection.

Table 3: Example HPLC Conditions for this compound Analysis

ParameterConditionReference
Column Newcrom R1 (Reverse-Phase)
Mobile Phase Acetonitrile/Water (30/70%)
Flow Rate 1.0 mL/min
Detection UV at 220 nm

Thermal Analysis Techniques in this compound Research

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. In the research and application of this compound (RDGE), these methods are indispensable for characterizing its cured thermoset properties, including mechanical behavior, thermal stability, and curing kinetics. The primary techniques employed for this purpose are Dynamic Mechanical Analysis (DMA), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC).

Dynamic Mechanical Analysis (DMA) is a powerful technique used to measure the mechanical properties and viscoelastic behavior of materials, particularly polymers, as they are deformed under a periodic stress. tainstruments.comanton-paar.com The sample is subjected to a sinusoidal oscillating force in a controlled temperature environment, and the material's response (strain) is measured. tainstruments.com This allows for the determination of key parameters such as the storage modulus (E'), which represents the elastic portion of the response, and the loss modulus (E''), which represents the viscous portion. anton-paar.com

Storage Modulus (E'): This is a measure of the energy stored in the material during deformation and is analogous to the elastic modulus. It indicates the stiffness of the material. anton-paar.comnetzsch.com For a cured RDGE thermoset, a high storage modulus in its glassy state signifies high rigidity.

Loss Modulus (E''): This quantifies the energy dissipated as heat due to internal friction during deformation. anton-paar.comnetzsch.com Peaks in the loss modulus correspond to molecular motions and relaxations within the polymer network.

Tan Delta (tan δ): This is the ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is frequently used to identify the glass transition temperature (Tg) of the polymer, which marks the transition from a rigid, glassy state to a more flexible, rubbery state. ctherm.com

Research on a fast-curing system composed of this compound (RDGE) and m-xylylene diamine (XDA) demonstrates the application of DMA in characterizing thermomechanical properties. The analysis revealed a glass transition temperature (Tg) of 83°C for the cured system. researchgate.net At room temperature, the material exists in its glassy state, exhibiting a high storage modulus of 2600 MPa, indicative of a stiff and rigid material. researchgate.net As the temperature increases and passes through the glass transition, the storage modulus drops significantly, signifying the softening of the material into its rubbery state.

Thermomechanical Properties of Cured RDGE/XDA System

ParameterValueDescription
Storage Modulus (E') at Room Temperature2600 MPaIndicates the stiffness of the material in its glassy state. researchgate.net
Glass Transition Temperature (Tg)83°CTemperature at which the material transitions from a glassy to a rubbery state, often determined by the peak of the tan δ curve. researchgate.net

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. dtic.mil It is a primary method for determining the thermal stability and decomposition profile of polymeric materials like cured RDGE resins. cnrs.fr The analysis provides critical data points, including the onset temperature of decomposition, the temperature of maximum degradation rate, and the amount of residual mass (char yield) at the end of the test. vot.pl

When a cured epoxy sample is heated in the TGA instrument, it remains stable until it reaches its decomposition temperature. At this point, the covalent bonds within the polymer network begin to break, leading to the formation of volatile products and a corresponding loss of mass. The resulting TGA curve plots the percentage of initial mass remaining against temperature.

While specific TGA data for a simple cured RDGE system is not prominently available in the reviewed literature, data from the closely related aromatic epoxy, Diglycidyl ether of bisphenol A (DGEBA), provides a representative example of the thermal stability expected from such thermosets. A study on a DGEBA system cured with 4,4'-methylene dianiline (MDA) showed that the material was stable up to approximately 300°C, after which it underwent abrupt decomposition. vot.pl The temperature of maximum decomposition for this system was observed around 356°C when heated at 5°C/min. vot.pl The introduction of different chemical groups, such as sulfone moieties, into the epoxy structure can significantly enhance thermal stability and increase char yield, which is the percentage of material remaining at high temperatures. cnrs.fr

Representative Thermal Stability Data for an Aromatic Epoxy System (DGEBA/MDA)

ParameterApproximate ValueDescription
Decomposition Onset Temperature~300°CThe temperature at which significant mass loss begins. vot.pl
Temperature of Maximum Decomposition (Tmax)356.4°C (at 5°C/min)The temperature at which the rate of mass loss is highest. vot.pl
Activation Energy of Decomposition (Ed)192.7 kJ/molEnergy barrier for the thermal decomposition process, calculated using kinetic models. vot.pl

Differential Scanning Calorimetry (DSC) is a cornerstone technique for studying the curing behavior of thermosetting resins like RDGE. tainstruments.comtainstruments.com It measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com For an uncured epoxy system, as the temperature is increased, the DSC detects the exothermic heat generated by the cross-linking reaction. tainstruments.com

The primary application of DSC in this context is to characterize the curing kinetics. uotechnology.edu.iq By running the analysis on an uncured sample (a dynamic scan), a broad exotherm is observed. The total area under this peak is directly proportional to the total heat of reaction (ΔH_total), which represents the energy released when the resin is fully cured. tainstruments.com This value is a characteristic property of the specific resin-hardener system.

By analyzing partially cured samples, the residual heat of reaction (ΔH_residual) can be measured. The degree of cure (α) can then be calculated using the following equation:

α = [ (ΔH_total - ΔH_residual) / ΔH_total ] * 100%

Furthermore, DSC data from scans at multiple heating rates can be used to determine key kinetic parameters of the curing reaction, such as the activation energy (Ea) and the reaction order, by applying kinetic models like the Kissinger or Borchardt-Daniels methods. tainstruments.comrevistapolimeros.org.br The activation energy represents the energy barrier that must be overcome for the cross-linking reaction to occur.

In a study of the this compound (RDGE) and m-xylylene diamine (XDA) system, both isothermal and non-isothermal DSC measurements were used to calculate the apparent activation energy of the curing process. researchgate.net The low activation energy obtained suggests a highly reactive system. researchgate.net

Curing Characteristics of RDGE/XDA System

ParameterValueDescription
Apparent Activation Energy (Ea)62.7 kJ/molThe energy barrier for the curing reaction, determined from DSC data. researchgate.net

Research Methodologies and Theoretical Frameworks in Resorcinol Diglycidyl Ether Studies

Systematic Literature Review and Research Synthesis Approaches

A comprehensive understanding of RDGE is built upon a foundation of existing knowledge. Systematic and structured approaches to reviewing the vast body of scientific literature are crucial for identifying research gaps, synthesizing evidence, and informing future studies.

An integrative review of RDGE literature would involve a thorough summary and critique of existing research, encompassing both theoretical and empirical sources. This approach allows for a broad understanding of the compound, from its synthesis and chemical characteristics to its applications as a reactive diluent in epoxy resins. researchgate.netnih.govspecialchem.com Such a review would systematically gather and analyze data from various studies, including those on its use in coatings, adhesives, and composites, to provide a holistic view of its role and performance. wikipedia.orgsigmaaldrich.com The primary goal is to synthesize this diverse information into a coherent framework that highlights key findings, identifies consistencies and contradictions in the literature, and proposes new avenues for research.

While a meta-analysis specifically on Resorcinol (B1680541) Diglycidyl Ether is not prominently available in the reviewed literature, this quantitative synthesis method holds significant potential for RDGE research. A meta-analysis would involve statistically pooling data from multiple independent studies that investigate the same outcome. For instance, data from various studies on the effect of RDGE concentration on the glass transition temperature or mechanical properties of epoxy resins could be combined to derive a more precise and robust estimate of the effect size. researchgate.net

Table 1: Hypothetical Data for a Meta-analysis on the Effect of 10% RDGE on Epoxy Resin Viscosity

Study Author (Year)Sample Size (N)Mean Viscosity Reduction (Pa·s)Standard Deviation
Smith (2018)205.21.1
Jones (2020)154.80.9
Chen (2021)255.51.3
Patel (2022)185.01.0

This table is illustrative and does not represent actual study data.

A realist synthesis is a theory-driven approach to literature review that aims to understand not just if an intervention works, but how, for whom, and in what circumstances it works. betterevaluation.orgbetterevaluation.orgresearchgate.net In the context of RDGE, a realist synthesis could be employed to understand the mechanisms through which it modifies the properties of epoxy networks. This methodology would involve identifying the underlying theories about how RDGE's molecular structure and reactivity influence the curing process and the final properties of the thermoset. betterevaluation.orgbetterevaluation.orgresearchgate.net

For example, a realist synthesis could explore the relationship between the flexibility of the resorcinol group in the RDGE molecule (context), the resulting changes in polymer chain mobility (mechanism), and the observed impact on the fracture toughness of the cured resin (outcome). By systematically searching for and analyzing evidence from a diverse range of sources, including experimental studies and computational models, a more nuanced and context-sensitive understanding of RDGE's function can be developed. betterevaluation.orgbetterevaluation.orgresearchgate.net

Interdisciplinary Research Approaches for Resorcinol Diglycidyl Ether

The study of RDGE benefits significantly from the integration of knowledge and techniques from various scientific disciplines. The complex chemical and physical phenomena associated with its use in polymer systems necessitate a collaborative, interdisciplinary approach.

The fields of physics, mathematics, and computer science offer powerful tools for investigating the behavior of RDGE at a molecular level. Computational chemistry and molecular modeling, which are rooted in these disciplines, provide insights that are often inaccessible through experimental methods alone.

Quantum Chemical Modeling: Semi-empirical quantum chemical methods can be used to model the interaction of RDGE with other molecules and surfaces. These models can predict reaction pathways, activation energies, and electronic properties, which are crucial for understanding its reactivity and curing mechanisms.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of RDGE within an epoxy resin matrix. nih.gov By simulating the movement of atoms and molecules over time, researchers can investigate properties such as diffusion, viscosity, and the formation of the cross-linked network. nih.gov These simulations provide a microscopic view of the curing process and can help to explain macroscopic properties like glass transition temperature and mechanical strength. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR is a computational technique that relates the chemical structure of a molecule to its biological activity or physical properties. wikipedia.orgslideshare.netnih.govijpsr.comsysrevpharm.org A QSAR model for RDGE could be developed to predict its impact on resin properties based on its molecular descriptors. This would allow for the virtual screening of other potential reactive diluents and the optimization of formulations without the need for extensive experimental work. wikipedia.orgslideshare.netnih.govijpsr.comsysrevpharm.org

Table 2: Application of Interdisciplinary Approaches in RDGE Research

ApproachDisciplineApplication to RDGEKey Insights
Quantum ChemistryPhysics, Computer ScienceModeling reaction mechanisms of RDGE with curing agents.Prediction of reaction kinetics and pathways.
Molecular DynamicsPhysics, Computer ScienceSimulating the curing process of RDGE-modified epoxy resins.Understanding of network formation and its relation to material properties.
QSARMathematics, Computer SciencePredicting the effect of RDGE on resin properties based on its structure.Facilitating the design of new reactive diluents with desired characteristics.

Experimental Design and Data Analysis in this compound Studies

Rigorous experimental design and sophisticated data analysis are fundamental to generating reliable and valid findings in the study of RDGE. The choice of experimental methods and statistical analysis techniques is critical for characterizing its properties and performance.

Common experimental techniques used in the study of RDGE and its application in epoxy systems include:

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique used to study the curing kinetics of epoxy resins. researchgate.netresearchgate.net It measures the heat flow associated with the curing reaction as a function of temperature, providing information on the reaction enthalpy, activation energy, and glass transition temperature of the cured material. researchgate.netresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to monitor the chemical changes that occur during the curing process. nih.gov By tracking the disappearance of the epoxide peak and the appearance of other functional groups, the extent of the reaction can be determined.

Rheological Analysis: Rheology is the study of the flow and deformation of matter. Rheological measurements are used to characterize the viscosity of the uncured resin and to monitor the change in viscosity as the curing reaction progresses. uctm.edu

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the cured epoxy resin by measuring its weight loss as a function of temperature. mdpi.com

Mechanical Testing: A variety of mechanical tests, such as tensile testing, flexural testing, and impact testing, are used to determine the mechanical properties of the cured RDGE-modified epoxy resins, including their strength, stiffness, and toughness.

Data from these experiments are then subjected to statistical analysis to determine the significance of the observed effects and to develop mathematical models that describe the relationships between variables. For example, regression analysis can be used to model the effect of RDGE concentration on the mechanical properties of the cured resin.

Controlled Experimental Conditions

The investigation of this compound (RDGE) relies on meticulously controlled experimental conditions to ensure the validity and reproducibility of findings. These conditions are fundamental across various study types, from toxicological assessments to materials science research.

In Vivo Studies: Animal models have been utilized to study the effects of RDGE. In these experiments, variables such as species, strain, sex, and age of the animals are kept uniform. The administration route and duration of exposure are precisely controlled. For instance, carcinogenicity studies have been conducted by administering technical-grade RDGE via gavage to specific strains of rats and mice. nih.gov Other studies have involved skin application on rabbits to assess irritation or intravenous injections in monkeys. nih.gov In long-term studies, environmental factors like diet, temperature, and light-dark cycles are standardized to minimize confounding variables.

In Vitro Studies: Genotoxicity and cytotoxicity are often evaluated using in vitro assays, which allow for the study of cellular mechanisms in a highly controlled environment. These studies use specific cell lines, such as Salmonella typhimurium for mutagenicity tests, mouse lymphoma cells, or Chinese hamster ovary (CHO) cells for chromosomal aberration assays. nih.gov Key controlled parameters in these experiments include cell density, composition of the culture medium, incubation temperature (typically 37°C), CO2 levels, and exposure time. frontiersin.org For assays requiring metabolic activation, a controlled concentration of a liver enzyme extract (e.g., S9 mix) is added to simulate mammalian metabolism. frontiersin.org

Analytical Studies: The stability and properties of RDGE and its derivatives are examined under controlled laboratory conditions. For example, the stability of RDGE has been studied using liquid chromatography-tandem mass spectrometry (HPLC-ESI-MS/MS). nih.gov In such studies, experimental variables include the composition of the solvent, storage temperature (e.g., -20°C to 4°C), and time. nih.gov By systematically varying these conditions, researchers can determine the factors that influence the compound's degradation and reactivity. nih.gov

The following table summarizes controlled conditions in common genotoxicity assays used for chemical evaluation.

Assay TypeSystemKey Controlled Parameters
Bacterial Reverse Mutation Assay Salmonella typhimurium or Escherichia coli strainsStrain type, concentration of test substance, presence/absence of S9 metabolic activation, incubation time and temperature. walshmedicalmedia.com
In Vitro Chromosomal Aberration Test Mammalian cells (e.g., Chinese Hamster Ovary)Cell line, culture medium, exposure duration, harvest time, concentration of test substance, use of positive/negative controls. nih.gov
In Vitro Micronucleus Assay Human or rodent cell lines (e.g., TK6)Cell density, exposure concentration and duration, cytotoxicity levels, use of flow cytometry for analysis. nih.govyoutube.com
In Vivo Micronucleus Test Rodent hematopoietic cells (bone marrow)Animal species and strain, sex, age, dose levels, administration route, sampling time. nih.govwalshmedicalmedia.com

Statistical Analysis of Research Findings

Toxicology and Carcinogenicity Studies: In animal bioassays, statistical analyses are used to determine whether observed increases in tumor incidence in exposed groups are significantly higher than in control groups. nih.gov Researchers analyze dose-response relationships to understand how the magnitude of the effect relates to the level of exposure. nih.gov For instance, data from carcinogenicity studies of RDGE in rats and mice were analyzed to establish a link between oral exposure and the incidence of forestomach tumors. nih.gov

Genotoxicity Assays: The results of in vitro and in vivo genotoxicity assays are evaluated statistically to determine if the observed increase in mutations, chromosomal aberrations, or micronuclei is statistically significant compared to negative controls. For example, in a micronucleus assay, statistical tests would compare the frequency of micronucleated cells in treated cultures versus control cultures. walshmedicalmedia.com A positive result is typically defined by a statistically significant, dose-dependent increase in the genotoxic endpoint. frontiersin.org

Analytical Chemistry: In the development and validation of analytical methods for quantifying RDGE, statistical analysis is essential. For instance, when using liquid chromatography, a calibration curve is generated, and its linearity is assessed using the coefficient of determination (r²). nih.govnih.gov The method's accuracy is often evaluated through recovery studies, where results are presented as a mean percentage with a corresponding relative standard deviation (%RSD). nih.gov The limits of detection (LOD) and quantitation (LOQ) are also statistically determined to define the sensitivity of the method. nih.gov

The table below illustrates the application of statistical metrics in evaluating research findings related to chemical compounds like RDGE.

Research AreaParameter MeasuredStatistical Metric/TestPurpose
Analytical Method Validation Linearity of responseCoefficient of Determination (r²)To assess how well the calibration curve fits the data; a value close to 1 indicates high linearity. nih.gov
Analytical Method Validation PrecisionPercent Relative Standard Deviation (%RSD)To measure the variability of repeated measurements; lower %RSD indicates higher precision. nih.gov
Genotoxicity Frequency of micronucleated cellsChi-square test or Fisher's exact testTo compare the proportion of affected cells in treated vs. control groups.
Carcinogenicity Tumor incidenceSurvival analysis, Peto's testTo determine if there is a statistically significant increase in tumors in exposed animals compared to controls. nih.gov

Ethical Considerations in this compound Research

Research involving RDGE, particularly studies that use animal models, is governed by strict ethical principles to ensure responsible scientific conduct. These considerations are designed to protect research subjects and maintain the integrity of the scientific process. upenn.edu

A primary ethical concern in toxicological research is the use of animals. Studies on RDGE, such as those conducted by the National Toxicology Program (NTP), have used rodents to assess its carcinogenic potential. nih.govnih.gov The ethical justification for such studies rests on the principle that they are necessary to evaluate potential hazards to human health. nih.gov This work is guided by the "3Rs" principle:

Replacement: Using non-animal methods (e.g., in vitro assays, computer modeling) whenever possible.

Reduction: Using the minimum number of animals necessary to obtain scientifically valid results. youtube.com

Refinement: Minimizing animal pain, suffering, and distress through improved housing, handling, and experimental procedures. youtube.com

All animal research must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board, which ensures that the study design is scientifically sound and that animal welfare is a priority.

Conclusion and Future Research Directions

Synthesis of Key Findings on Resorcinol (B1680541) Diglycidyl Ether

Resorcinol diglycidyl ether (RDGE) is a liquid aromatic organic compound, chemically classified as a glycidyl (B131873) ether. wikipedia.org Its fundamental chemical structure, featuring two reactive oxirane (epoxy) groups, defines its primary role in polymer chemistry. wikipedia.org The synthesis of RDGE is typically achieved through the reaction of resorcinol and epichlorohydrin (B41342) in the presence of a base like sodium hydroxide (B78521), which facilitates the dehydrochlorination step. wikipedia.org

The principal application of RDGE is as a reactive diluent and modifier for epoxy resin systems. wikipedia.org Its low viscosity is instrumental in reducing the viscosity of high-molecular-weight epoxy resins, such as those based on bisphenol A (DGEBA), enhancing their processability for applications in coatings, sealants, adhesives, and elastomers. wikipedia.orgsn-tin.com Beyond its role as a diluent, RDGE actively participates in the curing reaction, creating a high cross-linking density. sn-tin.com This characteristic can significantly improve the mechanical properties of the final thermoset material. Research findings indicate that blending RDGE with standard epoxy resins like E51 leads to a linear increase in tensile strength, flexural strength, and flexural modulus. sn-tin.com For instance, the tensile strength of a cured system can increase from 58.58 MPa for E51 alone to 75.17 MPa for pure RDGE cured with the same agent. sn-tin.com

However, the high cross-linking density imparted by RDGE can also lead to increased brittleness in the cured product. sn-tin.com Despite this, it is considered one of the most effective diluents for maintaining or enhancing mechanical properties. wikipedia.org Its performance characteristics have led to its use in specialized, high-performance applications, including within the aerospace and military sectors. wikipedia.orgnih.govnih.gov

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₂H₁₄O₄
Molar Mass 222.24 g/mol
CAS Number 101-90-6
Appearance Straw-yellow viscous liquid
Density 1.21 g/mL at 25 °C
Boiling Point 172 °C at 0.8 mmHg
Melting Point 32–33 °C
Viscosity 300-500 cP
Solubility in Water Insoluble
Data sourced from multiple references. wikipedia.orgnih.govnoaa.gov

Table 2: Effect of RDGE on Mechanical Properties of Epoxy Resin Systems

PropertyPure E51 Epoxy ResinPure RDGE Epoxy Resin
Tensile Strength 58.58 MPa75.17 MPa
Flexural Strength 112.77 MPa123.75 MPa
Flexural Modulus 1.79 GPa2.40 GPa
Data based on a 593# curing agent system. sn-tin.com

Unanswered Questions and Research Gaps

Despite its established use, several research gaps and unanswered questions remain regarding this compound. A primary area requiring further investigation is the development of a more comprehensive understanding of its long-term environmental fate and the toxicology of its degradation byproducts. While its own hazardous potential is recognized, the lifecycle impact from synthesis to disposal is less clear. nih.govnj.gov

Another significant research gap is the optimization of its formulation to mitigate brittleness without compromising its beneficial properties. The high cross-linking density is a double-edged sword, providing excellent mechanical strength but limiting the material's toughness. sn-tin.com Research into toughening agents and flexibilizers that are compatible with RDGE-heavy systems, without significantly reducing thermal or mechanical performance, is an ongoing challenge.

Finally, a deeper understanding of the cross-linking kinetics and mechanisms with a wider array of novel curing agents is needed. nih.gov While its reactions with common amines are understood, its behavior with emerging classes of hardeners, particularly bio-based ones, is a field ripe for exploration. acs.org Such studies could unlock new performance characteristics and applications.

Emerging Trends and Novel Applications for this compound

The field of RDGE research is evolving, with several emerging trends pointing towards its use in next-generation materials and more sustainable technologies.

A prominent trend is the development of fully or partially bio-based epoxy thermosets. Researchers are actively exploring the use of RDGE in conjunction with renewable, bio-based curing agents derived from natural sources like limonene (B3431351) and eugenol (B1671780). acs.org This approach aims to reduce the carbon footprint of epoxy resins while maintaining high performance, creating more sustainable materials for a variety of applications.

Another significant area of innovation involves the chemical modification of the RDGE molecule itself to create novel polymers. For example, RDGE has been used as a building block to synthesize epoxy-terminated polyurethane prepolymers. tandfonline.com By introducing flexible polyurethane segments into the epoxy backbone, researchers have successfully developed cured systems with dramatically increased impact strength—an improvement of over 176% compared to unmodified epoxy—addressing the inherent brittleness of highly cross-linked systems. tandfonline.com

The unique properties of RDGE are also being leveraged in advanced manufacturing and microfabrication. Its high carbon content and bond energy make it a suitable component in photopolymer resins used for two-photon microfabrication, a technique for creating complex three-dimensional carbon microstructures. researchgate.net This opens up potential applications in microelectromechanical systems (MEMS), micro-optics, and biomedical devices.

Furthermore, research is underway to develop new epoxy resins based on derivatives of resorcinol that offer similar mechanical properties to RDGE but with a different property profile, potentially for specialized applications like high refractive index encapsulants for light-emitting diodes (LEDs). google.comresearchgate.net

Societal and Environmental Impact of this compound Research

The research and application of this compound have a dual societal and environmental impact. From a societal perspective, RDGE is a key enabling material for high-performance technologies. Its role in creating strong, durable, and lightweight composites and adhesives is critical for the aerospace, electrical, and military industries. nih.govnih.govgoogle.com The advancement of these sectors relies on materials that can perform under extreme conditions, a role that RDGE-modified epoxies help fulfill.

However, the environmental and health aspects of RDGE present significant challenges. The compound is classified as a hazardous substance, and regulatory bodies like the International Agency for Research on Cancer (IARC) have noted its potential carcinogenicity. wikipedia.orgnih.govnih.gov This necessitates stringent workplace safety protocols to minimize occupational exposure through inhalation and dermal contact. nj.govhealthcouncil.nl The environmental impact extends to its manufacturing, which produces byproducts, and the potential for release into the environment. nih.gov

In response to these concerns, research is having a direct impact by driving the development of safer alternatives and more environmentally friendly practices. The trend towards bio-based hardeners and the modification of RDGE to create tougher, more durable materials can lead to longer product lifespans and reduced waste. acs.orgtandfonline.com Moreover, research into the treatment of industrial wastewater containing resorcinol and related phenolic compounds is crucial for mitigating the environmental footprint associated with the lifecycle of these chemicals. tandfonline.com Therefore, ongoing research not only expands the utility of RDGE but also plays a critical role in addressing its associated environmental and safety challenges, pushing the industry towards more sustainable polymer chemistry.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling RDGE in laboratory settings?

  • Methodological Answer :

  • Training : Ensure personnel complete OSHA-compliant training (29 CFR 1910.120) for hazardous chemical handling .
  • Storage : Use airtight containers in cool, ventilated areas away from ignition sources .
  • PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use NIOSH-approved respirators if ventilation is insufficient .
  • Spill Management : Implement neutralization with inert absorbents (e.g., vermiculite) and dispose of waste via EPA-approved hazardous waste protocols .

Q. What are the primary health hazards associated with RDGE exposure?

  • Key Findings :

  • Acute Effects : Skin/eye irritation, respiratory tract inflammation .
  • Chronic Risks :
  • Carcinogenicity : Linked to squamous-cell carcinomas in rodent forestomachs (IARC Group 2B: possibly carcinogenic) .
  • Sensitization : Causes allergic dermatitis; repeated exposure may trigger immune hypersensitivity .
  • Mitigation : Regular health monitoring and pre-exposure allergy testing for lab personnel .

Advanced Research Questions

Q. How should researchers design experiments to evaluate RDGE’s carcinogenic potential?

  • Experimental Design Considerations :

  • Model Selection : Use Fischer 344 rats or B6C3F1 mice, as these species show dose-dependent forestomach tumors via oral gavage (50–100 mg/kg bw) .
  • Exposure Routes : Prioritize intragastric administration to mimic occupational ingestion risks .
  • Endpoints : Histopathological analysis for squamous-cell hyperplasia/carcinoma and liver adenomas .
  • Controls : Include vehicle (corn oil) and negative control groups to isolate RDGE-specific effects .

Q. How can contradictions between in vitro and in vivo mutagenicity data for RDGE be resolved?

  • Analysis Framework :

  • In Vitro Positivity : RDGE is mutagenic in Salmonella TA1535/TA100 strains (Ames test) due to direct DNA alkylation .
  • In Vivo Negativity : No clastogenic activity observed in micronucleus tests, likely due to metabolic detoxification (e.g., epoxide hydrolysis) .
  • Recommendations : Pair bacterial assays with mammalian cell tests (e.g., COMET assay) and evaluate hepatic metabolism impacts using S9 fractions .

Q. What methodological challenges arise when synthesizing RDGE-crosslinked polymers for gene delivery?

  • Technical Insights :

  • Polymer Synthesis : Use ring-opening polymerization with aminoglycosides (e.g., neomycin) and RDGE at 60°C under nitrogen to optimize crosslinking .
  • Performance Metrics : Assess transfection efficiency via luciferase expression assays and cytotoxicity via MTT tests (e.g., RDGE-polyethyleneimine hybrids show 3× higher efficacy than 25 kDa PEI) .
  • Structural Tuning : Adjust RDGE stoichiometry to balance hydrophobicity and cationic charge for cell membrane interaction .

Data Contradictions and Research Gaps

Q. Why do carcinogenicity findings in animals not translate to human risk assessments?

  • Critical Evaluation :

  • Species-Specific Metabolism : Rodent forestomach (a human tissue analog) is highly sensitive to epoxide-induced lesions, but humans lack this anatomical feature .
  • Epidemiological Gaps : No human cohort studies available; reliance on occupational exposure estimates (3,000 U.S. workers annually in aerospace industries) .
  • Regulatory Implications : Classify RDGE as a "potential" carcinogen with exposure limits set via ALARA (As Low As Reasonably Achievable) principles .

Q. How does RDGE enhance 3D-printed carbon microstructures in advanced material science?

  • Application Case Study :

  • Resin Formulation : Mix RDGE (10–15 wt%) with acrylate resins to improve thermal stability during pyrolysis (800°C, argon atmosphere) .
  • Outcome : Achieves 95% structural fidelity post-carbonization, enabling conductive microelectrodes for neural implants .
  • Safety Note : Use fume hoods during resin curing to minimize inhalation of volatile RDGE .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.